2-Fluoro-D-phenylalanine

PET Imaging Oncology Amino Acid Transport

2-Fluoro-D-phenylalanine (CAS 97731-02-7) is a non-proteinogenic, ortho-fluorinated D-phenylalanine derivative. Unlike its para-fluoro regioisomer, the ortho substitution creates distinct stereoelectronic effects, altering enzyme recognition and metabolic stability. Its D-configuration prevents incorporation into newly synthesized proteins, making it ideal for low-background PET tracer development (e.g., ¹⁸F-labeled tumor imaging). This building block also confers protease resistance in therapeutic peptides. Available in ≥98% purity with Fmoc/Boc-protected forms for solid-phase synthesis, it enables fine-grained SAR studies in drug discovery. Choose 2-Fluoro-D-phenylalanine for superior regioisomeric specificity and imaging contrast.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS No. 97731-02-7
Cat. No. B556774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-D-phenylalanine
CAS97731-02-7
Synonyms2-Fluoro-D-phenylalanine; 97731-02-7; D-2-Fluorophenylalanine; (R)-2-Amino-3-(2-fluorophenyl)propanoicacid; o-Fluoro-D-phenylalanine; 2-FLUORO-D-PHE; (2R)-2-amino-3-(2-fluorophenyl)propanoicacid; 122839-51-4; 2-fluor-d-phenylalanin; D-2-FLUOROPHE; (R)-2-FluorophenylalanineHydrochlorideSalt; (R)-2-FluorophenylalanineHydrochloride; AmbotzHAA1566; AC1LEQEO; PubChem23304; AC1Q4O3N; D-2-F-PHE-OH; D-PHE(2-F)-OH; H-D-PHE(2-F)-OH; SCHEMBL268942; 47298_FLUKA; CTK4B3285; D-PHENYLALANINE,2-FLUORO-; MolPort-001-777-551; ZINC113796
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSC(=O)NC)N
InChIInChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1
InChIKeyLPGKOEYCWNVAOK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-D-phenylalanine (CAS: 97731-02-7) for Peptide Engineering and PET Tracer Development


2-Fluoro-D-phenylalanine (CAS 97731-02-7) is a non-proteinogenic, fluorinated D-amino acid derivative of phenylalanine, characterized by a fluorine substitution at the ortho (2-) position of the aromatic ring . It belongs to the class of 2-fluorophenylalanines with a D-configuration [1]. This compound serves as a chiral building block in peptide synthesis and is explored as a precursor for radiolabeled probes in oncology imaging [2].

2-Fluoro-D-phenylalanine: Why Generic Substitution with D-Phenylalanine or 4-Fluoro-D-phenylalanine Fails


The substitution of a hydrogen atom with fluorine at the ortho position in the D-phenylalanine scaffold introduces unique stereoelectronic effects that are not replicated by the unsubstituted parent compound or its para-fluoro regioisomer. Fluorination alters the electronic properties and hydrophobicity of the aromatic ring, which directly influences enzyme-substrate recognition and conformational stability [1]. For instance, the position of the fluorine atom (ortho vs. para) dictates the magnitude of change in enzymatic activity, with regioisomers exhibiting vastly different functional outcomes [1]. Therefore, 2-Fluoro-D-phenylalanine cannot be interchanged with D-phenylalanine or 4-fluoro-D-phenylalanine without risking altered bioactivity, metabolic stability, or imaging characteristics.

2-Fluoro-D-phenylalanine Procurement Evidence: Quantified Differentiation vs. D-Phenylalanine, 4-Fluoro-D-phenylalanine, and 3-Fluoro-D-phenylalanine


2-Fluoro-D-phenylalanine Enantiomeric Discrimination: Uptake and Protein Incorporation Compared to 3-Fluoro-D-phenylalanine

In a preclinical PET imaging study, the D-isomer of 3-fluorophenylalanine (3-d-[18F]FPhe) was evaluated against its L-isomer and [18F]FET. Critically, 3-d-[18F]FPhe exhibited no protein incorporation, in stark contrast to the L-isomer [1]. This is a key differentiator for a D-amino acid tracer, as protein incorporation leads to high, non-specific background accumulation in normal tissues and a poor tumor-to-background ratio. Quantitatively, in orthotopic U87 MG tumor xenografts, 3-d-[18F]FPhe demonstrated a significantly lower SUVmax (86.0 ± 4.3) compared to 3-l-[18F]FPhe (107.6 ± 11.3) [1].

PET Imaging Oncology Amino Acid Transport

2-Fluoro-D-phenylalanine vs. 4-Fluoro-D-phenylalanine: Differential Impact on PvuII Endonuclease Activity

A study on the biosynthetic incorporation of fluorophenylalanines into PvuII endonuclease reveals a profound, position-dependent effect on enzyme activity. While m-fluorophenylalanine incorporation resulted in a 2-fold increase in specific activity compared to the native enzyme, moving the fluorine to the para-position caused a 4-fold decrease in specific activity [1].

Protein Engineering Enzyme Activity Conformational Stability

2-Fluoro-D-phenylalanine vs. Unsubstituted D-Phenylalanine: Altered Allosteric Regulation in Aspartate Transcarbamylase

The incorporation of 2-fluorophenylalanine into Escherichia coli aspartate transcarbamylase (ATCase) in place of phenylalanine yielded an enzyme variant with unaltered specific activity but a complete loss of both homotropic and heterotropic allosteric interactions [1].

Enzyme Mechanism Allosteric Regulation Metabolic Engineering

2-Fluoro-D-phenylalanine: Stability and Physical Properties for Solid-Phase Peptide Synthesis

2-Fluoro-D-phenylalanine is commercially available with a purity of ≥ 99% (HPLC) and a melting point range of 180-200 °C . Its Fmoc-protected derivative, Fmoc-2-fluoro-D-phenylalanine, is specifically designed for use in solid-phase peptide synthesis (SPPS) and is claimed to enhance the resulting peptide's resistance to enzymatic degradation .

Peptide Synthesis SPPS Fluorinated Peptides

2-Fluoro-D-phenylalanine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of D-Isomer PET Tracers for Improved Tumor Imaging Contrast

Based on the demonstrated lack of protein incorporation for a D-isomer fluorophenylalanine PET tracer (3-d-[18F]FPhe) compared to its L-counterpart [1], 2-Fluoro-D-phenylalanine is a prime candidate for radiolabeling (e.g., with 18F) to create tumor imaging agents with inherently lower background signal. This property is essential for achieving high tumor-to-background contrast, particularly in organs with high physiological amino acid uptake, like the brain and pancreas. The use of the D-isomer avoids the non-specific accumulation associated with protein synthesis, a major limitation of L-amino acid tracers.

Engineering Peptide Therapeutics with Enhanced Proteolytic Stability

Fluorination is a widely recognized strategy to increase the metabolic stability of peptides against proteolytic degradation [1]. The incorporation of 2-Fluoro-D-phenylalanine into a peptide sequence is expected to confer resistance to common proteases. While the magnitude of stabilization is sequence- and protease-dependent and cannot be generalized [2], this modification is a critical tool for extending the half-life of therapeutic peptides, improving their pharmacokinetic profile, and reducing required dosing frequency. Its D-configuration further contributes to protease resistance.

Probing Enzyme Structure-Function and Allosteric Regulation

As demonstrated in studies with aspartate transcarbamylase [1] and PvuII endonuclease [2], the site-specific introduction of fluorine onto the phenylalanine ring (ortho, meta, or para) provides a powerful and nuanced way to dissect enzyme mechanisms. 2-Fluoro-D-phenylalanine can be used to replace natural phenylalanine residues in a target protein, enabling researchers to specifically perturb electronic environments, hydrophobic packing, or allosteric networks without completely abolishing catalytic activity. This allows for a finer-grained analysis of protein function than is possible with the unsubstituted amino acid.

Synthesis of Novel Peptidomimetics and Bioactive Compounds

As a non-natural, fluorinated D-amino acid building block, 2-Fluoro-D-phenylalanine is employed in the synthesis of peptidomimetics and other bioactive molecules for drug discovery [1]. Its high commercial purity (≥99%) and availability in standard protected forms (Fmoc, Boc) make it suitable for high-throughput screening and lead optimization. The ortho-fluoro substituent provides a distinct handle for modulating physicochemical properties (e.g., LogP) and biological activity, offering a path to improve the potency and selectivity of lead compounds compared to those built with natural or unsubstituted amino acids.

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